2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate typically involves the reaction of 2-(2-(2-Propoxyethoxy)ethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions, and the product is purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a PEG linker in the synthesis of various chemical compounds.
Biology: The compound is utilized in the development of bioconjugates and drug delivery systems.
Medicine: It is employed in the formulation of pharmaceuticals and as a component in drug delivery mechanisms.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound acts as a linker, facilitating the attachment of various functional groups to target molecules. This interaction is crucial in the development of bioconjugates and drug delivery systems, where the compound helps in the efficient delivery of therapeutic agents to specific sites in the body .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-(2-Propoxyethoxy)ethoxy)ethyl dihydrogen phosphate include:
m-PEG4-phosphonic acid: A compound with similar properties and applications.
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Another compound used as a linker in various applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as an effective PEG linker. Its high boiling point and density make it suitable for various industrial applications, and its ability to undergo multiple types of chemical reactions enhances its versatility in scientific research .
Properties
IUPAC Name |
2-[2-(2-propoxyethoxy)ethoxy]ethyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O7P/c1-2-3-13-4-5-14-6-7-15-8-9-16-17(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSZLQCMDWXHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCOCCOP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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